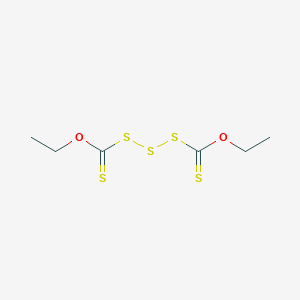
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE is an organosulfur compound with the molecular formula C6H10O2S5. It is characterized by the presence of three sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE can be synthesized through the reaction of ethylxanthate with sulfur. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the trisulfide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, bisethylxanthate trisulfide is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form disulfides and thiols.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Alkyl or aryl xanthates.
Aplicaciones Científicas De Investigación
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological molecules.
Industry: It is used in the production of rubber and plastics, where it acts as a vulcanizing agent to improve the material properties.
Mecanismo De Acción
The mechanism of action of bisethylxanthate trisulfide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
- Diallyl trisulfide
- Dipropyl trisulfide
- Dimethyl trisulfide
Comparison: O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE is unique due to its specific structure and the presence of ethyl groups. Compared to other trisulfides, it has distinct chemical reactivity and biological activity. For example, diallyl trisulfide, found in garlic, is known for its strong antimicrobial properties, while bisethylxanthate trisulfide is more commonly used in industrial applications.
Propiedades
Número CAS |
1851-77-0 |
|---|---|
Fórmula molecular |
C6H10O2S5 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
Clave InChI |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
SMILES canónico |
CCOC(=S)SSSC(=S)OCC |
Key on ui other cas no. |
1851-77-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















